molecular formula C16H12F2N2OS B4339411 [3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-yl](phenyl)methanone

[3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-yl](phenyl)methanone

Cat. No.: B4339411
M. Wt: 318.3 g/mol
InChI Key: YBSXZJPFFLUEGY-UHFFFAOYSA-N
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Description

3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-ylmethanone is a research compound with a molecular formula of C17H12F2N2O3S and a molecular weight of 362.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-ylmethanone involves multiple steps, including the formation of the thieno[2,3-b]pyridine core and subsequent functionalization. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-ylmethanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

This compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery. Its unique structure may offer advantages in binding to specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-ylmethanone lies in its specific functional groups, such as the difluoromethyl and amino groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

[3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c1-8-7-10(15(17)18)20-16-11(8)12(19)14(22-16)13(21)9-5-3-2-4-6-9/h2-7,15H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSXZJPFFLUEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-yl](phenyl)methanone
Reactant of Route 2
Reactant of Route 2
[3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-yl](phenyl)methanone
Reactant of Route 3
Reactant of Route 3
[3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-yl](phenyl)methanone
Reactant of Route 4
[3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-yl](phenyl)methanone
Reactant of Route 5
Reactant of Route 5
[3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-yl](phenyl)methanone
Reactant of Route 6
[3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-yl](phenyl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.